molecular formula C26H19N3O2S2 B4019244 N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide

N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide

Cat. No. B4019244
M. Wt: 469.6 g/mol
InChI Key: NAYLKRPCDGDOSB-JLHYYAGUSA-N
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Description

The interest in thiadiazole derivatives, including the specific compound , stems from their versatile chemical properties and potential applications. These compounds have been explored for their anticancer properties, ability to form high-performance conjugated polymers, and as intermediates in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves stepwise reactions, starting from simple precursors to achieve the desired complex structures. A common approach includes the alkylation of sulfur atoms followed by acylation of nitrogen atoms. For example, the synthesis of 2,2-dichloro derivatives involving thiadiazole and dichloroacetic acid moieties has been reported, employing a stepwise strategy for the construction of the molecule (Yushyn, Holota, & Lesyk, 2022).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by their heterocyclic framework, which imparts specific electronic and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For instance, studies on similar compounds have revealed insights into their crystal structures and intramolecular interactions, highlighting the stability and geometric preferences of these molecules (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives engage in a variety of chemical reactions, including cycloadditions, cross-coupling reactions, and transformations under oxidative conditions. These reactions are crucial for modifying the thiadiazole core or introducing new functional groups to the molecule. For example, the synthesis of fluorine-containing thiadiazole derivatives through reactions with thiourea and β-diketones demonstrates the reactivity and versatility of these compounds (Joshi, Pathak, & Sharma, 1986).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. These properties are important for determining the compound's suitability for various applications, including pharmaceuticals and materials science. The characterization and analysis of these properties are essential for understanding the behavior of thiadiazole derivatives under different conditions.

Chemical Properties Analysis

Thiadiazole derivatives exhibit a range of chemical properties, including redox behavior, photophysical properties, and biological activity. Their electron-withdrawing or donating nature can be leveraged in designing molecules with desired electronic properties. Furthermore, some thiadiazole derivatives show promising biological activities, such as anticancer and antimicrobial effects, highlighting their potential as therapeutic agents (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, fluorene-based compounds have been used in organic hole transport materials to improve mobility and photovoltage for perovskite solar cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Fluorene is considered to be moderately toxic and may cause irritation to the skin and eyes . Acrylamide is a neurotoxin and a suspected human carcinogen .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound in various fields such as organic electronics, pharmaceuticals, and materials science .

properties

IUPAC Name

(E)-N-[5-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2S2/c30-23(19-11-12-22-20(15-19)14-18-8-4-5-9-21(18)22)16-32-26-29-28-25(33-26)27-24(31)13-10-17-6-2-1-3-7-17/h1-13,15H,14,16H2,(H,27,28,31)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYLKRPCDGDOSB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NN=C(S4)NC(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NN=C(S4)NC(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide
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N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide
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N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide
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N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide
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N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide
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N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide

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